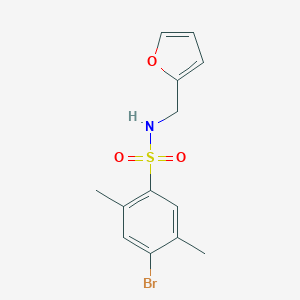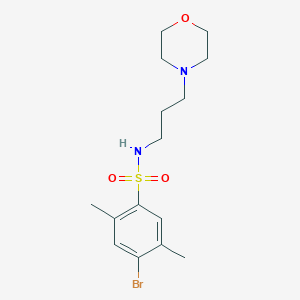
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide, also known as BDBES, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is a transmembrane protein that is overexpressed in various types of cancer cells. The inhibition of CA IX has been shown to reduce the growth and metastasis of cancer cells, making BDBES a promising candidate for cancer therapy.
詳細な合成法
Design of the Synthesis Pathway
The synthesis of 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide can be achieved by the reaction of 4-bromo-2,5-dimethylbenzenesulfonyl chloride with N-(3-morpholinopropyl)amine.
Starting Materials
4-bromo-2,5-dimethylbenzenesulfonyl chloride, N-(3-morpholinopropyl)amine
Reaction
To a solution of 4-bromo-2,5-dimethylbenzenesulfonyl chloride in anhydrous dichloromethane, add N-(3-morpholinopropyl)amine dropwise at 0°C., Stir the reaction mixture at room temperature for 24 hours., After completion of the reaction, filter the precipitated solid and wash with cold dichloromethane., Dry the product under vacuum to obtain 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide as a white solid.
作用機序
The mechanism of action of 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide involves the inhibition of CA IX, which is a transmembrane protein that is overexpressed in various types of cancer cells. CA IX plays a crucial role in regulating the pH of cancer cells, which is necessary for their survival and growth. By inhibiting CA IX, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide disrupts the pH regulation of cancer cells, leading to their death.
生化学的および生理学的効果
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the expression of various genes involved in cancer cell growth and metastasis, such as matrix metalloproteinases and vascular endothelial growth factor. 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has been shown to reduce the formation of new blood vessels, which is necessary for the growth and metastasis of cancer cells.
実験室実験の利点と制限
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of CA IX, making it a valuable tool for studying the role of CA IX in cancer cell growth and metastasis. 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has some limitations, such as its low solubility in aqueous solutions and its potential toxicity to non-cancerous cells. These limitations must be taken into account when designing experiments using 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide.
将来の方向性
There are several future directions for research on 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of CA IX, which could improve the effectiveness of cancer therapy. Another area of research is the investigation of the molecular mechanisms underlying the anti-cancer effects of 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide, which could lead to the development of new cancer therapies. Additionally, 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide could be used in combination with other cancer therapies to improve their effectiveness and reduce their side effects.
科学的研究の応用
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and renal cell carcinoma. 4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide has also been shown to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
4-bromo-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2O3S/c1-12-11-15(13(2)10-14(12)16)22(19,20)17-4-3-5-18-6-8-21-9-7-18/h10-11,17H,3-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXFDJRHSWOUDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCCCN2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethyl-N-(3-morpholinopropyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

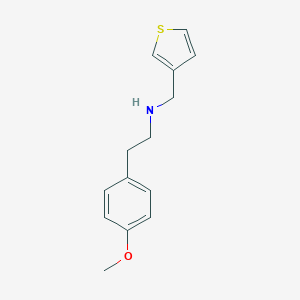
![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
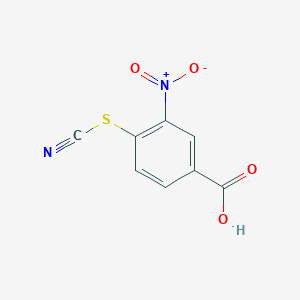
![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
![N-[(2,4-dichlorophenyl)methyl]-1-methyltetrazol-5-amine](/img/structure/B511344.png)
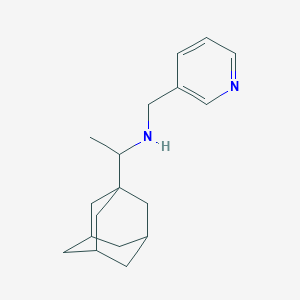
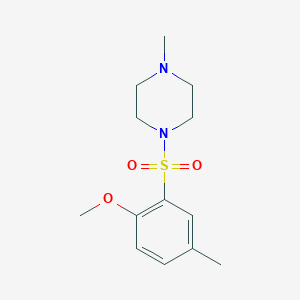
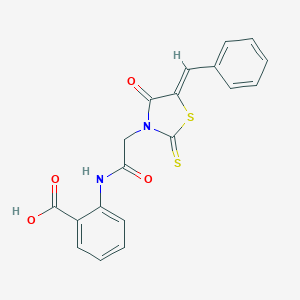
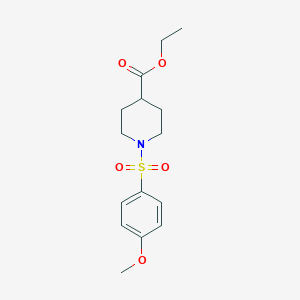
amine](/img/structure/B511356.png)
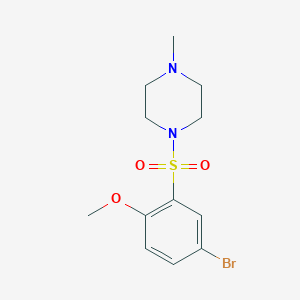
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B511369.png)
